A Technical Guide to the Chemical Properties of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide
A Technical Guide to the Chemical Properties of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide
Abstract
This technical guide provides a comprehensive chemical profile of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide, a compound of significant interest to researchers in medicinal chemistry and drug development. This molecule integrates three key structural motifs: a robust benzamide core, a privileged pyrrolidine heterocycle, and an electron-withdrawing trifluoromethyl group. This unique combination suggests potential applications in various therapeutic areas, particularly as a scaffold for kinase inhibitors, GPCR modulators, and other targeted therapies. This document details its proposed synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and stability, offering field-proven insights and methodologies for its investigation and application.
Introduction: A Scaffold of Therapeutic Potential
The rational design of novel therapeutic agents often relies on the strategic combination of well-characterized structural motifs to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The molecule 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a prime example of such a design, merging three components known for their value in medicinal chemistry.
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The Benzamide Scaffold: Benzamide and its derivatives are fundamental components in a vast array of pharmaceuticals.[1][2] The amide bond is a stable, planar unit capable of acting as both a hydrogen bond donor and acceptor, making it crucial for molecular recognition at biological targets. Benzamide derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]
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The Pyrrolidine Ring: The five-membered pyrrolidine ring is a "privileged scaffold" in drug discovery.[3] Its non-planar, three-dimensional structure allows for the efficient exploration of pharmacophore space, contributing favorably to the stereochemistry and binding affinity of a molecule.[3][4] This saturated heterocycle is a cornerstone of numerous approved drugs, valued for its ability to improve solubility and metabolic stability.
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The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design to enhance a molecule's potency and pharmacokinetic profile. The high electronegativity and lipophilicity of the CF₃ group can significantly improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and enhance binding affinity to target proteins.[5] In the context of the benzamide scaffold, it is a critical component of many targeted cancer therapies, including kinase inhibitors.[5]
This guide synthesizes available chemical knowledge to provide a detailed, actionable overview of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide for researchers aiming to leverage its unique chemical properties.
Synthesis and Mechanistic Considerations
A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. A logical and efficient pathway to synthesize 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide can be designed starting from the commercially available precursor, 2-amino-5-(trifluoromethyl)benzoic acid.[6][7] The proposed synthesis involves a two-step process: a Buchwald-Hartwig amination followed by an amide coupling.
Proposed Synthetic Pathway
The chosen pathway leverages well-established, high-yield reactions that are common in pharmaceutical development for their reliability and tolerance of diverse functional groups.
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Step 1: Buchwald-Hartwig Amination. The first key transformation is the introduction of the pyrrolidine ring onto the benzene core. While a nucleophilic aromatic substitution on a fluoro-substituted precursor is possible, a more versatile approach for creating the C-N bond involves a palladium-catalyzed cross-coupling reaction. Starting with 2-bromo-5-(trifluoromethyl)benzoic acid, the pyrrolidine moiety can be installed using a Buchwald-Hartwig amination. This reaction is chosen for its high efficiency in coupling amines with aryl halides, even those bearing electron-withdrawing groups.
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Step 2: Amide Formation. The resulting 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid is then converted to the primary amide. This is typically achieved by first activating the carboxylic acid, for instance by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[8] Alternatively, modern peptide coupling reagents such as Propanephosphonic acid anhydride (T3P) can be used to directly couple the carboxylic acid with an ammonia source in a one-pot procedure, often providing cleaner reactions and higher yields.[9]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Prophetic)
Causality Statement: This protocol is designed for high fidelity and scalability. The choice of T3P as a coupling agent in Step 2 is deliberate; it is known for its low epimerization risk, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies purification compared to carbodiimide-based reagents.
Step 1: Synthesis of 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid
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To a dry Schlenk flask under an inert argon atmosphere, add 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), cesium carbonate (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
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Evacuate and backfill the flask with argon three times.
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Add anhydrous 1,4-dioxane, followed by pyrrolidine (1.2 eq).
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Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
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Wash the organic phase with 1 M HCl. The product should precipitate or remain in the organic layer.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product, which can be purified by crystallization or column chromatography.
Step 2: Synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide
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Dissolve the intermediate from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as ethyl acetate or dichloromethane in a round-bottom flask under argon.
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Add a suitable base, such as N,N-diisopropylethylamine (DIEA, 2.0 eq).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a 50% solution of T3P in ethyl acetate (1.5 eq).
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Stir the mixture for 10-15 minutes at 0 °C.
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Add a solution of aqueous ammonium hydroxide (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until completion is confirmed by TLC or LC-MS.
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Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final compound.
Physicochemical Properties
The physicochemical properties of the title compound are predicted based on its structure and data from analogous compounds. These properties are critical for predicting its behavior in biological systems and for designing appropriate formulations.
| Property | Value (Predicted) | Rationale & Commentary |
| Molecular Formula | C₁₂H₁₃F₃N₂O | Derived from the chemical structure. |
| Molecular Weight | 274.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for substituted benzamides.[1] |
| Melting Point | 150-170 °C | Based on similar structures like 2-(trifluoromethyl)benzamide (160-164 °C).[10] The pyrrolidine group may slightly lower this range. |
| Solubility | Slightly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol) | The polar amide and pyrrolidine groups offer some aqueous solubility, but the trifluoromethylphenyl core increases lipophilicity.[1][11] |
| LogP | ~2.5 ± 0.5 | The trifluoromethyl group significantly increases the octanol-water partition coefficient compared to a non-substituted benzamide. |
| pKa | ~14-15 (Amide N-H), ~9-10 (Pyrrolidine N, conjugate acid) | The amide proton is weakly acidic. The pyrrolidine nitrogen is basic and will be protonated under physiological pH. |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide.
Caption: Key structural features and their expected spectroscopic signals.
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¹H NMR Spectroscopy:
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Aromatic Protons: Three protons on the benzene ring are expected to appear in the δ 7.0-8.0 ppm range. The proton ortho to the amide will likely be a doublet, the proton ortho to the CF₃ group a doublet, and the proton between the two groups a doublet of doublets.
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Amide Protons (-CONH₂): Two broad singlets, often diastereotopic, are expected in the δ 7.0-8.5 ppm range, which may exchange with D₂O.
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Pyrrolidine Protons: The protons on the carbons adjacent to the nitrogen (α-protons) are expected around δ 3.2-3.5 ppm as a triplet. The protons on the β-carbons will appear further upfield, around δ 1.9-2.1 ppm as a multiplet.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon: Expected around δ 168-172 ppm.
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Aromatic Carbons: Six distinct signals between δ 115-150 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling.
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CF₃ Carbon: A quartet signal expected around δ 120-125 ppm.
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Pyrrolidine Carbons: α-carbons around δ 48-52 ppm and β-carbons around δ 25-28 ppm.
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¹⁹F NMR Spectroscopy: A sharp singlet is expected around δ -60 to -65 ppm, characteristic of a benzotrifluoride moiety.
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Infrared (IR) Spectroscopy:
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N-H Stretching: Two distinct bands around 3350 cm⁻¹ (asymmetric) and 3170 cm⁻¹ (symmetric) for the primary amide.
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C=O Stretching (Amide I): A strong absorption band around 1650-1670 cm⁻¹.
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C-F Stretching: Strong, characteristic bands in the 1350-1100 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak at m/z 274.
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Fragmentation: Key fragmentation patterns would include the loss of the pyrrolidine ring, loss of the amide group, and cleavage of the trifluoromethyl group.
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Reactivity and Chemical Stability
Understanding the reactivity profile is crucial for handling, storage, and predicting potential drug-drug interactions.
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Amide Bond Stability: The amide bond is generally robust but can be hydrolyzed under harsh acidic or basic conditions with heating. The steric hindrance from the ortho-pyrrolidine group may slightly decrease the rate of hydrolysis compared to an unsubstituted benzamide.
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Aromatic Ring Reactivity: The benzene ring is substituted with both an electron-donating group (pyrrolidine) and a strong electron-withdrawing group (trifluoromethyl). This makes predicting the regioselectivity of further electrophilic aromatic substitution complex, though positions ortho and para to the pyrrolidine group are activated.
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Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a Lewis base and can be readily protonated or alkylated. This basic center is a key handle for salt formation to improve aqueous solubility and crystallinity.
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Storage and Handling: The compound is expected to be a stable solid. It should be stored in a cool, dry, well-ventilated area, protected from light and strong oxidizing agents.[11] Standard personal protective equipment should be used when handling.
Potential Applications in Drug Discovery
The unique structural amalgamation within 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide makes it a compelling scaffold for targeting several classes of proteins implicated in human disease.
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Kinase Inhibition: Many FDA-approved kinase inhibitors, such as Sorafenib and Regorafenib, feature a trifluoromethylphenyl moiety linked to a nitrogen heterocycle via an amide or urea bond.[5] This scaffold is adept at occupying the ATP-binding pocket of various kinases, suggesting the title compound could serve as a valuable starting point for developing novel kinase inhibitors.
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GPCR Modulation: Substituted benzamides are known to act as ligands for G-protein coupled receptors (GPCRs). For instance, 2-sulfonamidebenzamide derivatives have been identified as allosteric modulators of MrgX1, a GPCR involved in pain pathways.[9] The title compound shares a core 2-amino-benzamide structure, warranting its investigation against various GPCR targets.
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Ion Channel Blockers: The transient receptor potential cation channel 5 (TRPC5) has been explored as a target for chronic kidney disease and pain, with 2-aminobenzimidazole derivatives showing promise as inhibitors.[12] The structural similarity suggests that related benzamide scaffolds could also modulate ion channel activity.
Conclusion
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a thoughtfully designed molecule with significant potential as a versatile scaffold in drug discovery. Its synthesis is achievable through robust, well-documented chemical transformations. The combination of a pyrrolidine ring for improved physicochemical properties, a trifluoromethyl group for metabolic stability and binding, and a benzamide core for target interaction provides a strong foundation for the development of novel therapeutic agents. This guide provides the fundamental chemical knowledge required for researchers to synthesize, characterize, and strategically deploy this promising compound in their research and development programs.
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